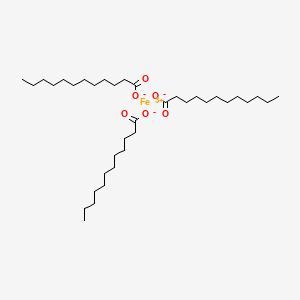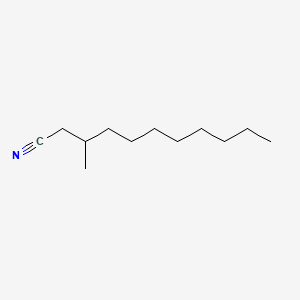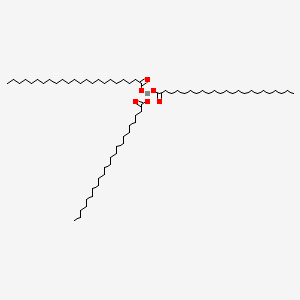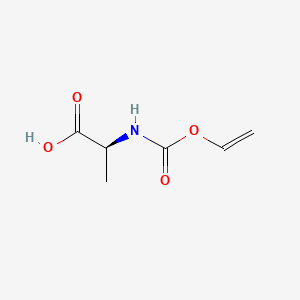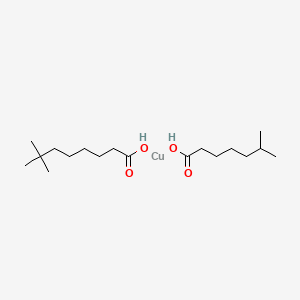
1,1'-Methylenebis(2,6-dichlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(2,6-dichlorobenzene) is an organic compound with the molecular formula C13H8Cl4 It is characterized by the presence of two benzene rings connected by a methylene bridge, each substituted with two chlorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2,6-dichlorobenzene) can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{2,6-Dichlorobenzyl chloride} + \text{Formaldehyde} \rightarrow \text{1,1’-Methylenebis(2,6-dichlorobenzene)} ]
Industrial Production Methods: Industrial production of 1,1’-Methylenebis(2,6-dichlorobenzene) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methylenebis(2,6-dichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,1’-Methylenebis(2,6-dichlorobenzene) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(2,6-dichlorobenzene) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-Methylenebis(2,6-dichlorobenzene) can be compared with other similar compounds, such as:
1,1’-Methylenebis(2-chlorobenzene): Similar structure but with fewer chlorine atoms, leading to different chemical properties and reactivity.
1,1’-Methylenebis(4-chlorobenzene): Chlorine atoms positioned differently, affecting the compound’s behavior in chemical reactions.
1,1’-Methylenebis(2,4-dichlorobenzene): Different substitution pattern, resulting in unique chemical and physical properties.
Properties
CAS No. |
84604-90-0 |
|---|---|
Molecular Formula |
C13H8Cl4 |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
1,3-dichloro-2-[(2,6-dichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h1-6H,7H2 |
InChI Key |
HUNVCZYKHPLUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



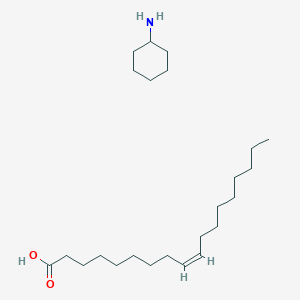
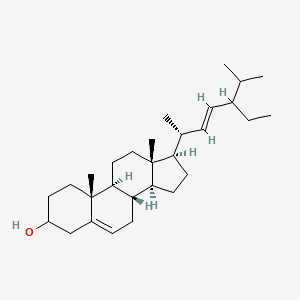

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)

